Specific Scientific Field: Organic synthesis and catalysis.
Application Summary:4-Bromo-2-fluoro-1-iodobenzene: is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . In this context, it serves as a valuable building block for creating complex organic molecules.
Experimental Procedure:Stannyllithiation: The compound is treated with a stannyllithium reagent (e.g., BuLi·LiCl·SnBu**) to generate an organostannane intermediate.
Cross-Coupling Reaction: The organostannane intermediate reacts with an appropriate electrophile (e.g., aryl halide) in the presence of a palladium catalyst (e.g., Pd(PPh*)) to form the desired tetrasubstituted alkene.
Results: The cross-coupling reaction yields the desired tetrasubstituted alkene product with good selectivity and efficiency. Quantitative data on yields and purity can be obtained through gas chromatography (GC) analysis.
Specific Scientific Field: Materials chemistry and organic electronics.
Application Summary:4-Bromo-2-fluoro-1-iodobenzene: is used in the preparation of fluorotriphenylene derivatives . These derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors.
Experimental Procedure:Synthesis: The compound is reacted with appropriate reagents (e.g., fluorinating agents) to introduce fluorine atoms onto the triphenylene core.
Characterization: The resulting derivatives are characterized using techniques such as nuclear magnetic resonance (NMR), UV-vis spectroscopy, and X-ray crystallography.
4-Bromo-2-fluoro-1-iodobenzene is an organic aromatic compound with the chemical formula C6H3BrFI. Limited information is available on its origin or specific significance in scientific research []. However, due to the presence of halogens (bromine, fluorine, and iodine) on the benzene ring, it is likely a derivative of iodobenzene used in various areas of scientific research, potentially as a precursor for other functionalized aromatic compounds.
4-Bromo-2-fluoro-1-iodobenzene possesses a benzene ring structure (C6H6) with three halogens attached at specific positions. The numbering system designates the positions:
The presence of these halogens alters the electronic properties of the benzene ring. Bromine and iodine are electron-withdrawing groups, slightly reducing the electron density in the ring. Fluorine, on the other hand, is a weak electron-withdrawing group with inductive and resonance effects that can influence reactivity. The combination of these halogens with varying electronic effects can lead to interesting properties for potential applications.
For example, a reaction with sodium hydroxide (NaOH) could lead to the replacement of the bromo group with a hydroxyl group (OH) :
C6H3BrFI (4-bromo-2-fluoro-1-iodobenzene) + NaOH -> C6H3FIO (2-fluoro-1-iodo-4-hydroxybenzene) + NaBr (sodium bromide)
These reactions can introduce new carbon-carbon bonds between 4-bromo-2-fluoro-1-iodobenzene and other organic molecules using transition metal catalysts like palladium or nickel.
Under specific conditions, the halogens might be removed entirely using reducing agents, converting the compound back to a simpler aromatic molecule.
Irritant